1,2-Dilauroyl-3-myristoyl-rac-glycerol

Description

Properties

IUPAC Name |

2,3-di(dodecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUUMIRCIBXLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404601, DTXSID101242260 | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60175-30-6, 65376-23-0 | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two lauric acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a specific lipid molecule, understanding its physical properties is crucial for its application in various research and development fields, including drug delivery systems, formulation science, and cell biology studies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and presents a visual representation of its chemical structure.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C41H78O6 | [1][2] |

| Molecular Weight | 667.1 g/mol | [1][2] |

| Physical State | Crystalline solid | [1] |

| Solubility | Soluble in Chloroform (10 mg/ml) | [1][2] |

| CAS Number | 60175-30-6 | [1][2] |

| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |

Experimental Protocols

The determination of the physical properties of lipids such as this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting range of crystalline lipids.

Principle: A small, uniform sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range between these two temperatures.

Determination of Solubility

This protocol outlines a general method for determining the solubility of a lipid in a given solvent.

Principle: A saturated solution of the lipid in the solvent of interest is prepared, and the concentration of the dissolved lipid is quantified.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker bath

-

Centrifuge

-

Pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., chloroform) in a vial.

-

Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the supernatant in a pre-weighed container. Evaporate the solvent completely and weigh the container with the dried residue. The difference in weight gives the mass of the dissolved lipid.

-

Chromatographic Method: Dilute the supernatant with a suitable solvent and analyze it using a calibrated HPLC or GC method to determine the concentration of the lipid.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

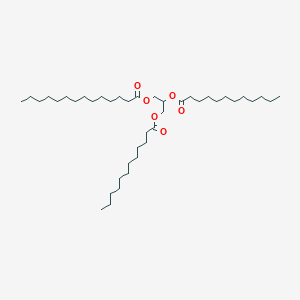

Molecular Structure and Visualization

The chemical structure of this compound is fundamental to its physical properties. A 2D representation of the molecule is provided below, generated using the DOT language.

Caption: 2D chemical structure of this compound.

This guide provides foundational technical information on the physical properties of this compound. For specific applications, it is recommended to perform experimental verification of these properties.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a mixed-acid triglyceride with significant potential in various research and development applications, including its use in the formulation of functional edible oils and as a component in advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and a visual representation of the experimental workflow.

Introduction

This compound is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position. The synthesis of such structured lipids with defined fatty acid composition and positional distribution is of great interest for creating fats and oils with tailored physical, chemical, and nutritional properties.

This guide will focus on a robust enzymatic synthesis approach, which offers high specificity and milder reaction conditions compared to traditional chemical methods, thus minimizing the formation of unwanted byproducts.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step enzymatic process. This method involves the initial synthesis of 1,2-dilauroyl-rac-glycerol, followed by the enzymatic esterification with myristic acid.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for Synthesis

| Material/Reagent | Supplier | Grade |

| rac-Glycerol | Sigma-Aldrich | ≥99.5% |

| Lauric Acid | Sigma-Aldrich | ≥98% |

| Myristic Acid | Sigma-Aldrich | ≥98% |

| Immobilized Lipase (B570770) from Candida antarctica (Novozym® 435) | Sigma-Aldrich | - |

| Immobilized Lipase from Rhizomucor miehei (Lipozyme® RM IM) | Sigma-Aldrich | - |

| 2-Methyl-2-butanol (tert-amyl alcohol) | Sigma-Aldrich | Anhydrous, ≥99% |

| Hexane (B92381) | Fisher Scientific | HPLC Grade |

| Ethyl Acetate (B1210297) | Fisher Scientific | HPLC Grade |

| Silica (B1680970) Gel 60 (0.063-0.200 mm) | MilliporeSigma | For column chromatography |

| Molecular Sieves, 3Å | Sigma-Aldrich | - |

Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1,2-Dilauroyl-rac-glycerol

-

Reaction Setup: In a round-bottom flask, dissolve rac-glycerol (1 molar equivalent) and lauric acid (2 molar equivalents) in anhydrous 2-methyl-2-butanol.

-

Enzyme Addition: Add immobilized lipase from Candida antarctica (Novozym® 435) to the reaction mixture. The enzyme loading is typically 10% (w/w) of the total substrates.

-

Reaction Conditions: The reaction is conducted at 60°C with continuous stirring under a vacuum to remove the water formed during the esterification. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reaction Termination and Enzyme Removal: Once the reaction is complete (typically after 24-48 hours), the enzyme is removed by filtration.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude 1,2-dilauroyl-rac-glycerol.

Step 2: Esterification with Myristic Acid

-

Reaction Setup: The crude 1,2-dilauroyl-rac-glycerol from Step 1 is dissolved in hexane in a round-bottom flask. Myristic acid (1.5 molar equivalents) is added to the mixture.

-

Enzyme Addition: Immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM), which is sn-1,3 specific, is added to the reaction mixture (10% w/w of substrates). The use of an sn-1,3 specific lipase in this step helps to direct the acylation to the free sn-3 position.

-

Reaction Conditions: The reaction is carried out at 50°C with continuous stirring. Molecular sieves are added to remove water and drive the equilibrium towards product formation. The reaction is monitored by TLC.

-

Reaction Termination and Enzyme Removal: Upon completion (typically 24 hours), the enzyme and molecular sieves are removed by filtration.

-

Solvent Removal: The solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product from the synthesis contains a mixture of the desired triglyceride, unreacted starting materials, and potential byproducts such as mono- and diglycerides. A multi-step purification process is employed to isolate the target compound with high purity.

Experimental Protocol: Purification

Step 1: Removal of Free Fatty Acids

-

The crude product is dissolved in a minimal amount of hexane.

-

The solution is passed through a short column of basic alumina (B75360) to remove unreacted fatty acids.

-

The column is washed with hexane, and the eluate containing the neutral lipids is collected.

Step 2: Silica Gel Column Chromatography

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The product from Step 1, concentrated and redissolved in a small volume of hexane, is loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased.

-

Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.

Table 2: Typical Elution Profile for Silica Gel Chromatography

| Eluent (Ethyl Acetate in Hexane) | Compound Eluted |

| 0-5% | Unreacted starting materials and byproducts |

| 5-15% | This compound |

| 15-30% | Di- and monoglycerides |

Data Presentation

The expected yield and purity of the final product are summarized in Table 3. These values are based on typical results for the enzymatic synthesis of structured triglycerides.

Table 3: Expected Yield and Purity

| Parameter | Expected Value |

| Overall Yield | 60-75% |

| Purity (by HPLC) | >98% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the two-step enzymatic synthesis and purification of the target triglyceride.

Caption: Detailed workflow of the purification process for isolating the target triglyceride.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described enzymatic approach offers a high degree of control and specificity, leading to a high-purity product suitable for a range of applications in research and development. The provided protocols and workflows are intended to serve as a valuable resource for scientists and professionals in the fields of lipid chemistry, materials science, and drug development.

The Biological Significance of Mixed-Acid Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides, the primary storage form of fatty acids in most eukaryotes, are esters derived from a glycerol (B35011) backbone and three fatty acids. While simple triglycerides contain three identical fatty acid chains, the vast majority of naturally occurring triglycerides are mixed-acid triglycerides , also known as mixed triacylglycerols (TAGs), which are characterized by the presence of two or three different fatty acid residues.[1] This structural heterogeneity is not a random occurrence; rather, it is a key determinant of the physicochemical properties and biological functions of these lipids. The specific arrangement of different fatty acids on the glycerol backbone, including their chain length, degree of saturation, and position (sn-1, sn-2, or sn-3), dictates their metabolic fate and their role in cellular processes ranging from energy homeostasis to signal transduction.

This technical guide provides an in-depth exploration of the biological significance of mixed-acid triglycerides. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the structure, metabolism, and cellular functions of these complex lipids. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this important class of molecules.

Structure and Physicochemical Properties of Mixed-Acid Triglycerides

The defining feature of mixed-acid triglycerides is the diversity of their constituent fatty acids. This diversity leads to a vast number of possible combinations and isomers, each with unique properties. For instance, a triglyceride containing palmitic acid, oleic acid, and stearic acid is a common example of a mixed-acid triglyceride found in nature.[1]

The specific fatty acid composition profoundly influences the physical properties of triglycerides, such as their melting point. Generally, a higher degree of unsaturation and shorter chain lengths in the fatty acid residues lead to a lower melting point.[1] This is why oils, which are rich in unsaturated fatty acids, are liquid at room temperature, while fats, with a higher proportion of saturated fatty acids, are solid.

Table 1: Fatty Acid Composition of Triglycerides in Human Adipose Tissue

The following table summarizes the typical fatty acid composition of triglycerides found in human subcutaneous adipose tissue, highlighting the prevalence of a mix of saturated and unsaturated fatty acids.

| Fatty Acid | Number of Carbons:Double Bonds | Typical Abundance (%) |

| Myristic Acid | 14:0 | 3% |

| Palmitic Acid | 16:0 | 19-24% |

| Palmitoleic Acid | 16:1 | 6-7% |

| Stearic Acid | 18:0 | 3-6% |

| Oleic Acid | 18:1 | 45-50% |

| Linoleic Acid | 18:2 | 13-15% |

| Linolenic Acid | 18:3 | 1-2% |

Data compiled from studies on human adipose tissue composition.[2]

Table 2: Melting Points of Selected Triglycerides

The melting point of a triglyceride is a critical determinant of its physical state and biological function. The table below provides the melting points for a selection of simple and mixed-acid triglycerides.

| Triglyceride | Fatty Acid Composition (sn-1, sn-2, sn-3) | Melting Point (°C) |

| Tripalmitin | Palmitic, Palmitic, Palmitic | 65.5 |

| Tristearin | Stearic, Stearic, Stearic | 73.1 |

| Triolein | Oleic, Oleic, Oleic | -4 |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol | Palmitic, Oleic, Stearic | 36.5 - 38.0 |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol | Palmitic, Oleic, Palmitic | 37.0 |

Note: Melting points can vary depending on the polymorphic form of the triglyceride.

Metabolism of Mixed-Acid Triglycerides

The metabolism of mixed-acid triglycerides is a dynamic process involving their synthesis (lipogenesis) and breakdown (lipolysis). These pathways are tightly regulated to ensure energy homeostasis.

Triglyceride Biosynthesis

The primary pathway for triglyceride synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum. It involves the sequential acylation of glycerol-3-phosphate with two fatty acyl-CoAs to form phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol (DAG), which is subsequently acylated to form a triglyceride.[3][4]

Caption: The Kennedy pathway of triglyceride biosynthesis.

Lipolysis: The Breakdown of Triglycerides

Lipolysis is the hydrolytic cleavage of triglycerides into glycerol and free fatty acids. This process is primarily carried out by a series of lipases in adipose tissue: Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[5] Lipolysis is under strict hormonal control, stimulated by catecholamines and inhibited by insulin.[6]

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Triglyceride Metabolism. IV. Hormonal regulation of lipolysis in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric fragmentation behavior of 1,2-Dilauroyl-3-myristoyl-rac-glycerol, a triacylglycerol (TAG) of interest in various fields, including lipidomics and food science. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents quantitative data in a structured format to facilitate understanding and application in research and development.

Introduction to the Mass Spectrometry of Triacylglycerols

Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids.[1] For neutral lipids such as triacylglycerols, soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed.[1] ESI typically results in the formation of adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing detailed structural information.

The fragmentation of triacylglycerols primarily proceeds through the neutral loss of their constituent fatty acids, leading to the formation of diacylglycerol-like (DAG) fragment ions.[2][3] The relative abundance of these fragment ions can provide insights into the positions of the fatty acyl chains on the glycerol (B35011) backbone.[4]

Molecular Profile of this compound

-

Chemical Formula: C₄₁H₇₈O₆[5]

-

Molecular Weight: 667.05 g/mol [5]

-

Structure: A glycerol backbone esterified with two lauric acid (12:0) moieties at the sn-1 and sn-2 positions, and one myristic acid (14:0) moiety at the sn-3 position.[5][6]

Predicted Mass Spectrometric Fragmentation

Upon analysis by ESI-MS/MS, this compound is expected to yield characteristic fragment ions resulting from the neutral loss of its lauric acid and myristic acid constituents. The fragmentation of the ammoniated adduct ([M+NH₄]⁺) is a common and informative approach.[2][7]

The primary fragmentation pathways involve the neutral loss of a fatty acid as a carboxylic acid, along with the loss of ammonia, from the precursor ion.[3] This results in the formation of diacylglycerol-like fragment ions.

Table 1: Predicted m/z Values for the Precursor and Major Fragment Ions of this compound ([M+NH₄]⁺ Adduct)

| Ion Description | Fatty Acid Composition of Fragment | Predicted m/z |

| Precursor Ion ([M+NH₄]⁺) | (12:0/12:0/14:0) + NH₄⁺ | 685.6 |

| [M+NH₄ - C₁₂H₂₄O₂ - NH₃]⁺ (Loss of Lauric Acid) | (12:0/14:0) | 467.4 |

| [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ (Loss of Myristic Acid) | (12:0/12:0) | 439.4 |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

The relative intensities of the diacylglycerol-like fragment ions can help in determining the fatty acid positions. Generally, the loss of a fatty acid from the sn-1 or sn-3 position is more favorable than from the sn-2 position.[8]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a representative experimental protocol for the analysis of this compound using ESI-MS/MS.

4.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.[5]

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent system for infusion or liquid chromatography. For the formation of ammoniated adducts, a solvent mixture such as methanol/chloroform (2:1, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) is suitable.

4.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 kV[9]

-

Cone Voltage: 50 V[9]

-

Source Temperature: 100°C[9]

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr[9]

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for fragmentation of the precursor ion (typically in the range of 20-40 eV).

4.3. Data Acquisition

-

MS Scan: Acquire full scan mass spectra over an m/z range of 100-1000 to identify the [M+NH₄]⁺ precursor ion.

-

MS/MS Scan: Select the [M+NH₄]⁺ ion of this compound as the precursor ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions.

Visualization of Fragmentation and Workflow

5.1. Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of the ammoniated adduct of this compound.

Caption: Fragmentation of this compound

5.2. Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.

Caption: Mass Spectrometry Analysis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

natural sources of 1,2-Laurin-3-Myristin

An In-depth Technical Guide to the Natural Sources of 1,2-Laurin-3-Myristin

Introduction

1,2-Laurin-3-Myristin, a specific triacylglycerol (TAG) containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position, is a lipid of interest for various research applications due to its defined structure. This technical guide provides a comprehensive overview of the known , methodologies for its extraction and analysis, and quantitative data where available. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.

Natural Sources of 1,2-Laurin-3-Myristin

Scientific literature has identified 1,2-Laurin-3-Myristin in two primary natural sources:

-

Date Seed Oil (Phoenix dactylifera L.) : The oil extracted from the seeds of dates is a notable source of this triacylglycerol.[1][2] Date seed oil is rich in various fatty acids, with oleic acid and lauric acid being the most prominent.[3]

-

Human Breast Milk : This complex biological fluid contains a diverse profile of lipids, including 1,2-Laurin-3-Myristin, which has been detected in both transitional and mature milk.[1][2]

While the presence of 1,2-Laurin-3-Myristin, also referred to as TG(12:0/12:0/14:0), is confirmed in these sources, specific quantitative data on its concentration is limited in publicly available research. However, the general composition of triacylglycerols and fatty acids in these sources has been studied.

Quantitative Data

The precise concentration of 1,2-Laurin-3-Myristin in its natural sources is not extensively documented. The following tables summarize the general lipid composition of date seed oil and human milk, providing context for the environment in which this specific triglyceride is found.

Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera L.)

| Fatty Acid | Chemical Formula | Percentage Range (%) |

| Oleic Acid | C18:1 | 40.8 - 50.2 |

| Lauric Acid | C12:0 | 14.0 - 24.2 |

| Myristic Acid | C14:0 | 9.0 - 12.6 |

| Palmitic Acid | C16:0 | 9.0 - 11.6 |

| Linoleic Acid | C18:2 | 7.1 - 10.7 |

| Stearic Acid | C18:0 | 2.4 - 4.8 |

Data compiled from multiple sources investigating various date cultivars.[4]

Table 2: General Lipid Composition of Mature Human Milk

| Lipid Class | Percentage of Total Lipids (%) | Notes |

| Triacylglycerols (TAGs) | ~98% | The most abundant class, providing a significant energy source for infants.[5][6] |

| Phospholipids | 0.5 - 1% | Includes phosphatidylcholine, phosphatidylethanolamine, sphingomyelin, and others. |

| Cholesterol | 0.2 - 0.5% | Essential for membrane structure and precursor for steroid hormones. |

Values represent approximate percentages and can vary based on maternal diet, lactation stage, and other factors.[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of triacylglycerols, including 1,2-Laurin-3-Myristin, from date seeds and human milk.

Protocol 1: Extraction and Analysis of Triglycerides from Date Seeds

1. Lipid Extraction (Soxhlet Method)

-

Sample Preparation : Dry date seeds at 50°C for 12 hours and then grind them into a fine powder (1-2 mm particle size).

-

Extraction :

-

Place approximately 15g of the powdered date seeds into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add n-hexane to the round-bottom flask.

-

Heat the solvent and perform the extraction for 6-8 hours.

-

After extraction, remove the solvent using a rotary evaporator at 40°C under vacuum to obtain the crude date seed oil.[7][8]

-

Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

-

2. Triglyceride Analysis (HPLC-MS)

-

Sample Preparation : Dissolve a known amount of the extracted date seed oil in isopropanol (B130326) or a chloroform/isopropanol mixture.[9]

-

Chromatographic Separation :

-

System : High-Performance Liquid Chromatography (HPLC) system.

-

Column : A reverse-phase C18 column is suitable for separating triglycerides.

-

Mobile Phase : A gradient of acetonitrile (B52724) and isopropanol/n-butanol can be employed to elute the nonpolar triglycerides.[9]

-

Flow Rate : Typically around 1 mL/min.

-

-

Mass Spectrometric Detection :

-

Ionization : Atmospheric Pressure Chemical Ionization (APCI) is effective for nonpolar molecules like triglycerides.[9]

-

Detection : A mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used to identify and quantify the eluted triglycerides based on their mass-to-charge ratio.

-

Quantification : Identification of 1,2-Laurin-3-Myristin is based on its specific mass and fragmentation pattern. Quantification can be achieved by creating a calibration curve with a pure standard of 1,2-Laurin-3-Myristin.

-

Protocol 2: Extraction and Analysis of Triglycerides from Human Milk

1. Lipid Extraction (Folch Method)

-

Sample Preparation : Thaw frozen human milk samples at room temperature.

-

Extraction :

-

To 1 mL of human milk, add 8 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 5,500 x g for 15 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Re-extract the upper aqueous phase with 4 mL of the chloroform:methanol solution to maximize lipid recovery.

-

Combine the organic phases and dry the solvent under a stream of nitrogen at 30°C.

-

Reconstitute the dried lipid extract in a suitable solvent for analysis.

-

2. Triglyceride Analysis (UPLC-Q-TOF-MS)

-

Sample Preparation : Dilute the reconstituted lipid extract to an appropriate concentration for injection.

-

Chromatographic Separation :

-

System : Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times.

-

Column : A C18 or similar nonpolar stationary phase.

-

Mobile Phase : A gradient of solvents such as acetonitrile and isopropanol is commonly used.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray Ionization (ESI) is often used for the analysis of lipids from biological matrices.

-

Detection : A high-resolution mass spectrometer like a Q-TOF allows for accurate mass determination and structural elucidation through tandem MS (MS/MS).

-

Quantification : Specific triglyceride isomers, including 1,2-Laurin-3-Myristin, can be identified and quantified by comparing their retention times and mass spectra to those of authentic standards.[10][11]

-

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving 1,2-Laurin-3-Myristin. Research on the biological roles of individual triglycerides is an emerging field. However, it is known that alkylglycerols in breast milk can be metabolized by adipose tissue macrophages to produce platelet-activating factor (PAF), which in turn activates IL-6/STAT3 signaling to promote the development of beige adipose tissue in infants.[12] While 1,2-Laurin-3-Myristin is a diacylglycerol, this highlights the potential for specific milk lipids to have signaling roles. Further research is needed to elucidate any specific biological or signaling functions of 1,2-Laurin-3-Myristin.

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the extraction and analysis of 1,2-Laurin-3-Myristin from its natural sources.

Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in date seed oil.

Caption: Workflow for the analysis of 1,2-Laurin-3-Myristin in human milk.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dilauroyl-3-Myristoyl-rac-glycerol | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Dual analysis of triglycerides from certain common lipids and seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Medium- and long-chain triacylglycerols and di-unsaturated fatty acyl-palmitoyl-glycerols in Chinese human milk: Association with region during the lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Breast milk alkylglycerols sustain beige adipocytes through adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Breakdown of 1,2-Dilauroyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic breakdown of the mixed-acid triglyceride, 1,2-Dilauroyl-3-myristoyl-rac-glycerol. This document details the enzymatic processes, expected breakdown products, relevant experimental protocols, and the signaling implications of the liberated fatty acids, presenting a valuable resource for researchers in lipidomics, drug delivery, and metabolic research.

Introduction

This compound is a triacylglycerol containing two lauric acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Understanding its enzymatic breakdown is crucial for various applications, including the design of structured lipids for nutritional purposes and the development of lipid-based drug delivery systems. The primary enzyme responsible for the initial stages of triglyceride digestion in vertebrates is pancreatic lipase (B570770) (EC 3.1.1.3).

Enzymatic Hydrolysis by Pancreatic Lipase

Pancreatic lipase is the key enzyme in the intestinal lumen that hydrolyzes dietary triglycerides. Its action is sequential and regioselective, primarily targeting the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This specificity dictates the initial products formed during the digestion of this compound.

The hydrolysis process occurs at the lipid-water interface and is facilitated by the presence of colipase and bile salts, which help to emulsify the lipid substrate and anchor the lipase to the lipid droplets. The breakdown occurs in a stepwise manner, first yielding a diglyceride and a free fatty acid, followed by the hydrolysis of the diglyceride to a monoglyceride and another free fatty acid.

Expected Breakdown Products:

The enzymatic breakdown of this compound by pancreatic lipase will yield a mixture of the following products:

-

Initial Hydrolysis (sn-1 and sn-3 positions):

-

Lauric Acid (from sn-1 position)

-

Myristic Acid (from sn-3 position)

-

1,2-Dilauroyl-rac-glycerol

-

2-Lauroyl-3-myristoyl-rac-glycerol (and its isomer 1-myristoyl-2-lauroyl-rac-glycerol due to potential acyl migration)

-

-

Secondary Hydrolysis (of diglycerides):

-

Lauric Acid

-

2-Lauroyl-rac-glycerol

-

-

Final Products:

-

Glycerol

-

Free Lauric Acid

-

Free Myristic Acid

-

Quantitative Data on Pancreatic Lipase Kinetics

While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, the kinetics of pancreatic lipase are known to be influenced by several factors including the chain length of the fatty acids, the interfacial area of the substrate emulsion, and the presence of cofactors. The hydrolysis of diglycerides is often faster than that of triglycerides.[1]

Below is a summary of representative kinetic data for pancreatic lipase acting on a common triglyceride, triolein. These values can serve as a reference for understanding the general efficiency of the enzyme.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Apparent Activation Energy (kJ/mol) | Conditions |

| Triolein | Rabbit Pancreatic Lipase | - | - | - | 59.8 | pH 8.0, 37°C, with colipase and deoxycholate[1] |

| 1,2-Dioleoylglycerol | Rabbit Pancreatic Lipase | - | - | - | 53.5 | pH 8.0, 37°C, with colipase and deoxycholate[1] |

| Triolein | Human Pancreatic Lipase | - | - | - | - | After 10 min, 75% of released fatty acids are from the first hydrolysis step[2][3] |

Note: The kinetic parameters for mixed-acid triglycerides like this compound may differ due to the varying affinities of the lipase for lauric and myristic acid residues.

Experimental Protocols

In Vitro Enzymatic Digestion of this compound

This protocol outlines a general procedure for the in vitro hydrolysis of this compound using pancreatic lipase, simulating conditions in the small intestine.

Materials:

-

This compound

-

Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)

-

Colipase (porcine)

-

Bile Salts (e.g., sodium taurodeoxycholate)

-

Tris-HCl buffer (pH 8.0)

-

Calcium Chloride (CaCl₂)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Emulsifying agent (e.g., gum arabic)

-

Organic solvent (e.g., chloroform (B151607)/methanol 2:1 v/v) for lipid extraction

-

Nitrogen gas

Procedure:

-

Substrate Emulsion Preparation:

-

Dissolve a known amount of this compound in a minimal amount of chloroform.

-

Prepare an aqueous solution of Tris-HCl buffer (50 mM, pH 8.0) containing bile salts (e.g., 4 mM) and an emulsifying agent (e.g., 0.5% w/v gum arabic).

-

Add the lipid solution to the aqueous phase while sonicating on ice to create a fine emulsion.

-

Remove the chloroform under a stream of nitrogen.

-

-

Enzymatic Reaction:

-

Pre-warm the substrate emulsion to 37°C in a temperature-controlled reaction vessel with constant stirring.

-

Add CaCl₂ to a final concentration of 5 mM.

-

Initiate the reaction by adding a pre-determined amount of pancreatic lipase and colipase solution (prepared in Tris-HCl buffer).

-

Maintain the pH of the reaction mixture at 8.0 using a pH-stat autotitrator by adding a standardized NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release.

-

-

Reaction Quenching and Lipid Extraction:

-

At specific time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding an excess of a chloroform/methanol (2:1 v/v) mixture to denature the enzyme and extract the lipids.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Analysis of Breakdown Products by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A suitable gradient from high polarity (to elute free fatty acids) to low polarity (to elute glycerides).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification of specific analytes (lauric acid, myristic acid, and expected glycerides). Precursor and product ions for each analyte should be optimized.

-

Data Analysis: Use appropriate software for peak integration and quantification against standard curves of authentic standards.

Visualization of Pathways and Workflows

Enzymatic Breakdown Pathway

Caption: Enzymatic breakdown of this compound.

Experimental Workflow

Caption: General experimental workflow for enzymatic breakdown analysis.

Signaling Pathways of Lauric and Myristic Acid

The breakdown of this compound releases lauric acid and myristic acid, which can act as signaling molecules.

Lauric Acid Signaling: Lauric acid has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Activation of TLR4 can initiate downstream signaling cascades leading to changes in gene expression related to inflammation and metabolism.

Caption: Lauric acid signaling through the TLR4 pathway.

Myristic Acid and N-Myristoylation: Myristic acid is a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine (B1666218) of many proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes and for their function in various signal transduction pathways, including those involving G-proteins and Src family kinases.[4][5][6]

Caption: Myristic acid's role in N-myristoylation and signaling.

Conclusion

The enzymatic breakdown of this compound is a regioselective and sequential process primarily mediated by pancreatic lipase. The resulting liberation of lauric and myristic acids not only provides energy substrates but also generates molecules with significant signaling potential. A thorough understanding of this process, facilitated by detailed in vitro digestion models and advanced analytical techniques, is essential for the rational design of lipid-based technologies in the food and pharmaceutical industries. This guide provides a foundational framework for researchers to explore the complex interplay between lipid structure, enzymatic digestion, and cellular signaling.

References

- 1. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 6. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Characteristics of TG(12:0/12:0/14:0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal characteristics of the mixed-acid triglyceride TG(12:0/12:0/14:0), also known as 1,2-dilauroyl-3-myristoyl-glycerol. Due to the limited availability of specific experimental data for this particular triglyceride in public literature, this guide synthesizes information from related compounds and established principles of lipid thermal analysis to predict its behavior. It also details the standard methodologies for experimental determination of these properties.

Introduction to TG(12:0/12:0/14:0)

TG(12:0/12:0/14:0) is a saturated mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two lauric acid (12:0) chains and one myristic acid (14:0) chain. The arrangement of these fatty acids on the glycerol backbone significantly influences its physical and thermal properties, including its crystalline structure (polymorphism), melting point, and crystallization behavior. Understanding these characteristics is crucial for applications in pharmaceuticals, food science, and materials science, where the physical state of the lipid is a critical parameter.

Predicted Thermal Characteristics

Table 1: Comparison of Thermal Properties of TG(12:0/12:0/14:0) and Related Simple Triglycerides

| Property | TG(12:0/12:0/12:0) (Trilaurin) | TG(14:0/14:0/14:0) (Trimyristin) | TG(12:0/12:0/14:0) (Predicted) |

| Melting Point (°C) | 46.4 (β form) | 57 (β form) | Likely between 46°C and 57°C, but potentially lower than a simple average due to crystal lattice disruption. |

| Polymorphism | Exhibits α, β', and β forms. | Exhibits α, β', and β forms. | Expected to exhibit polymorphism, with a higher propensity for the less stable α and β' forms. |

| Enthalpy of Fusion (kJ/mol) | ~140 (β form) | ~180 (β form) | Expected to be in the range of 140-180 kJ/mol, but may deviate depending on the stable polymorphic form. |

Note: The values for Trilaurin (B1682545) and Trimyristin (B1681580) are approximate and can vary depending on the polymorphic form and experimental conditions. The values for TG(12:0/12:0/14:0) are estimations based on general principles of mixed-acid triglyceride behavior.

Polymorphism in Saturated Triglycerides

Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different crystal structures with distinct physical properties.[1] The three primary polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point.[1]

-

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is often formed upon rapid cooling from the melt.

-

β' (Beta Prime) Form: This form has intermediate stability and is desired in many food products for its small crystal size and smooth texture.

-

β (Beta) Form: This is the most stable polymorph with the highest melting point and is characterized by a more ordered, triclinic subcell packing.

The presence of different fatty acid chains in TG(12:0/12:0/14:0) is expected to hinder the packing efficiency of the molecules, potentially favoring the formation of the less stable α and β' polymorphs. The transformation from less stable to more stable forms is an exothermic process that can be observed using techniques like Differential Scanning Calorimetry (DSC).

Experimental Protocols for Thermal Analysis

The primary technique for characterizing the thermal properties of triglycerides is Differential Scanning Calorimetry (DSC).[2]

DSC measures the heat flow into or out of a sample as a function of temperature or time.[2] This allows for the determination of melting points, crystallization temperatures, and the enthalpy of these transitions.

Sample Preparation:

-

Accurately weigh 5-10 mg of the TG(12:0/12:0/14:0) sample into a clean aluminum DSC pan.[3]

-

Hermetically seal the pan to prevent any mass loss during the experiment.[3]

-

Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Instrument Setup and Measurement:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[3]

Thermal Program:

-

First Heating Scan:

-

Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.[3]

-

-

Cooling Scan:

-

Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected crystallization point (e.g., -20°C). This scan provides information on the crystallization behavior.

-

-

Second Heating Scan:

-

Heat the sample again at a controlled rate (e.g., 5°C/min) to 80°C. This scan reveals the melting behavior of the crystals formed during the controlled cooling step.

-

Data Analysis: The resulting DSC thermogram will show peaks corresponding to melting (endothermic) and crystallization (exothermic) events. From these peaks, the following parameters can be determined:

-

Onset Temperature: The temperature at which the transition begins.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy (ΔH): The area under the peak, representing the total heat absorbed or released during the transition.

Visualizations

Caption: Workflow for the thermal analysis of TG(12:0/12:0/14:0) using DSC.

Conclusion

While direct experimental data for the thermal characteristics of TG(12:0/12:0/14:0) is scarce, a robust understanding of its likely behavior can be derived from the properties of similar triglycerides and the fundamental principles of lipid chemistry. It is anticipated that TG(12:0/12:0/14:0) will exhibit complex polymorphic behavior, with melting and crystallization characteristics intermediate to those of trilaurin and trimyristin. For precise quantitative data, experimental determination using Differential Scanning Calorimetry, following the detailed protocol outlined in this guide, is essential. This information is critical for the effective formulation and application of this triglyceride in various scientific and industrial fields.

References

The Gold Standard: A Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG) as a high-purity lipid standard in research and development. DLMG, a specific triacylglycerol, offers a precise reference point for the quantification and identification of complex lipid mixtures, an essential requirement for accurate and reproducible results in lipidomics and drug discovery.

Physicochemical Properties of DLMG

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position.[1][2] Its well-defined structure and high purity make it an ideal internal standard for chromatographic and mass spectrometric analysis.

| Property | Value | Reference |

| Chemical Formula | C41H78O6 | [1][2] |

| Molecular Weight | 667.1 g/mol | [1][2] |

| CAS Number | 60175-30-6 | [1][2] |

| Synonyms | 1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0) | [1][2] |

| Purity | ≥95% | [1][2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Chloroform (10 mg/ml) | [1][2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Synthesis and Purification: A Methodological Overview

Conceptual Synthesis Workflow

The synthesis typically involves a multi-step process starting from a protected glycerol derivative. This allows for the sequential introduction of the different fatty acyl chains.

Experimental Protocol: General Chemical Synthesis of a 1,2-Diacyl-3-acyl-rac-glycerol

-

Protection of Glycerol: Start with a suitable protected glycerol derivative, for instance, one with a protecting group on the sn-3 hydroxyl group. This ensures that the first acylation steps occur specifically at the sn-1 and sn-2 positions.

-

Acylation with Lauric Acid: React the protected glycerol with an activated form of lauric acid (e.g., lauroyl chloride or lauric anhydride) in the presence of a suitable catalyst and solvent. This will attach lauric acid to the free sn-1 and sn-2 hydroxyl groups.

-

Deprotection: Remove the protecting group from the sn-3 position to expose the hydroxyl group for the final acylation step.

-

Acylation with Myristic Acid: React the resulting 1,2-dilauroyl-rac-glycerol with an activated form of myristic acid to esterify the sn-3 position.

-

Purification: The crude product is then purified to remove unreacted starting materials, by-products, and any isomeric impurities.

Purification by Silica (B1680970) Gel Chromatography

Purification of the synthesized DLMG is crucial to achieve the high purity required for a standard. Silica gel column chromatography is a common and effective method for this purpose.

Experimental Protocol: Purification of Triacylglycerols

-

Column Preparation: A glass column is packed with silica gel as a stationary phase, using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: The crude DLMG is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent system of increasing polarity is used to elute the components from the column. Triacylglycerols are relatively non-polar and will elute with a solvent system of low to moderate polarity (e.g., a hexane/diethyl ether gradient).

-

Fraction Collection: Fractions of the eluent are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure DLMG.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Application as a Lipid Standard in HPLC-MS

DLMG is an excellent internal standard for the quantitative analysis of triacylglycerols in complex biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Its unique molecular weight and retention time allow for clear identification and accurate quantification of other lipids in the sample.

Analytical Workflow

The use of DLMG as an internal standard is a cornerstone of quantitative lipidomics, enabling the correction for variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis of Triacylglycerols by HPLC-MS

-

Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a chloroform/methanol mixture.

-

Internal Standard Spiking: A known amount of this compound is added to the lipid extract.

-

HPLC Separation: The lipid extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., acetonitrile/isopropanol) is used to separate the different lipid species based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is operated in a mode that allows for the detection and fragmentation of the triacylglycerol molecules.

-

Data Analysis: The peak area of the internal standard (DLMG) is used to normalize the peak areas of the endogenous triacylglycerols, allowing for their accurate quantification. The fragmentation pattern of DLMG in the mass spectrometer can also be used to confirm its identity and purity.

Role in Biological Systems and Signaling

While the primary application of synthetic DLMG is as an analytical standard, its natural occurrence in date seed oil and human breast milk suggests a biological role.[1][2] Triacylglycerols, in general, are central to energy metabolism and cellular signaling. The process of their synthesis and breakdown generates lipid intermediates like diacylglycerols (DAGs) and phosphatidic acid (PA), which are known to be involved in various signaling pathways. However, specific signaling roles for DLMG have not yet been elucidated and present an area for future research.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and food science. Its well-defined structure, high purity, and commercial availability make it an ideal internal standard for the accurate quantification of triacylglycerols in complex matrices. The methodologies outlined in this guide provide a framework for its synthesis, purification, and application, empowering scientists to achieve more reliable and reproducible results in their lipid research. Further investigation into the potential biological roles of DLMG may unveil new insights into lipid metabolism and cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dilauroyl-3-myristoyl-rac-glycerol in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol (DLMG), a triglyceride with the systematic name TG(12:0/12:0/14:0), is a valuable tool in the field of lipidomics. Its defined structure and physical properties make it particularly useful in mass spectrometry-based lipid analysis. These application notes provide detailed information on the use of DLMG in lipidomics, including its application as an internal standard and its identification in biological samples, complete with experimental protocols and data.

Applications of this compound in Lipidomics

The primary applications of DLMG in lipidomics are:

-

Internal Standard for Quantitative Analysis: DLMG can be used as an internal standard for the quantification of triglycerides (TGs) and other lipid classes in complex biological samples. The use of an internal standard is crucial to correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis, thereby ensuring the accuracy and reliability of quantitative data.

-

Analyte in Disease Biomarker Discovery: Dysregulation of lipid metabolism is a hallmark of many diseases. The quantification of specific triglycerides, such as DLMG, in biological samples can serve as a biomarker for disease diagnosis and for monitoring disease progression. For instance, elevated levels of TG(12:0/12:0/14:0) have been identified in the serum of patients with Wilson's disease.[1]

Quantitative Data for TG(12:0/12:0/14:0)

The following table summarizes the quantitative findings for TG(12:0/12:0/14:0) in different biological matrices.

| Biological Matrix | Condition | Fold Change (vs. Control) | Relative Abundance (%) | Reference |

| Human Serum | Wilson's Disease | Significantly Increased | - | [1] |

| Goat's Milk | Spent Coffee Ground Enriched Diet | Up-regulated | - | |

| Infant Formula | - | - | 8.44% |

Experimental Protocols

Protocol 1: Quantification of TG(12:0/12:0/14:0) in Human Serum using UPLC-HRMS

This protocol is adapted from a study on Wilson's disease and is suitable for the untargeted or targeted quantification of triglycerides, including TG(12:0/12:0/14:0), in human serum.[1]

1. Materials:

-

This compound (DLMG) standard

-

Methanol (B129727) (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Ammonium (B1175870) formate

-

Formic acid

-

Ultrapure water

-

Serum samples

2. Sample Preparation (Lipid Extraction):

-

Thaw frozen serum samples at 4°C for 60 minutes.

-

In a 1.5 ml microcentrifuge tube, add 50 µl of serum.

-

Add 250 µl of methanol and 750 µl of MTBE to the serum sample.

-

Vortex the mixture for 5 minutes.

-

Add 200 µl of ultrapure water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µl of acetonitrile/isopropanol (1:1, v/v) for UPLC-HRMS analysis.

3. UPLC-HRMS Analysis:

-

Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: A C30 reverse-phase column (e.g., 2.6 µm, 100 mm) is suitable for separating triglyceride isomers.[1]

-

Mobile Phase A: 60% acetonitrile, 40% water, 10 mM ammonium formate, and 0.1% formic acid.[1]

-

Mobile Phase B: 90% isopropanol, 10% acetonitrile, 10 mM ammonium formate, and 0.1% formic acid.[1]

-

Gradient Elution:

-

0-1 min: 100% B

-

1-6 min: 100-50% B

-

6-30 min: 50-0% B

-

30-38 min: Column wash and re-equilibration[1]

-

-

Flow Rate: 0.3 ml/min.[1]

-

Injection Volume: 5 µl.[1]

-

Column Temperature: 50°C.[1]

-

Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS) (e.g., Q Exactive).

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Data-dependent MS/MS (ddMS2) for lipid identification.

4. Data Analysis:

-

Process the raw data using lipidomics software (e.g., LipidSearch, TraceFinder).

-

Identify TG(12:0/12:0/14:0) based on its accurate mass and fragmentation pattern.

-

Perform relative quantification by comparing the peak area of TG(12:0/12:0/14:0) across different sample groups.

Protocol 2: General Protocol for Triglyceride Quantification using DLMG as an Internal Standard

This protocol provides a general framework for using DLMG as an internal standard for the quantification of other triglycerides in a biological sample.

1. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of DLMG.

-

Dissolve it in an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/ml.

-

Prepare a working solution by diluting the stock solution to a concentration that is within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes.

2. Sample Preparation (Lipid Extraction with Internal Standard):

-

To your sample (e.g., 50 µl of plasma), add a known volume of the DLMG internal standard working solution.

-

Proceed with a lipid extraction method such as the Folch or Bligh & Dyer method.

-

After extraction and drying, reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Use a suitable LC-MS/MS method for the separation and detection of triglycerides. A C18 or C30 column is typically used.

-

Optimize the mass spectrometer settings for the detection of the target triglycerides and the DLMG internal standard. This will likely involve setting up Multiple Reaction Monitoring (MRM) transitions for each analyte and the internal standard.

4. Quantification:

-

Generate a calibration curve using known concentrations of the target triglycerides spiked with the same amount of DLMG internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point in the calibration curve and for the unknown samples.

-

Determine the concentration of the triglycerides in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Visualizations

Caption: Experimental workflow for lipidomics analysis using DLMG.

Caption: General triglyceride metabolism pathway.

References

Application Notes and Protocols: 1,2-Dilauroyl-3-myristoyl-rac-glycerol Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1] As a specific triglyceride, its utility in research and pharmaceutical development necessitates standardized protocols for the preparation of solutions to ensure experimental reproducibility. These application notes provide detailed methods for the dissolution of this compound for both in vitro and in vivo applications.

Data Presentation

The solubility of this compound is dependent on the solvent system employed. The following table summarizes the quantitative solubility data for this compound in various solvents.

| Solvent System | Concentration | Application | Notes |

| Chloroform | 10 mg/mL | General Stock | A crystalline solid form of the compound is soluble in chloroform.[1][2] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | In Vitro Stock | Ultrasonic treatment may be necessary. Use freshly opened DMSO as it is hygroscopic.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | In Vivo | Prepare fresh on the day of use.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | In Vivo | Prepare fresh on the day of use.[4] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Materials:

-

This compound (crystalline solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous/newly opened

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture thoroughly.

-

If the compound does not fully dissolve, place the tube in an ultrasonic bath and sonicate until the solution is clear.[3]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for In Vivo Administration (Co-Solvent Formulation)

This protocol details the preparation of a solution suitable for in vivo experiments using a co-solvent system.

Materials:

-

This compound stock solution in DMSO (e.g., 50 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

Procedure:

-

Begin with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

-

10% of the final volume from the DMSO stock solution.

-

40% of the final volume with PEG300.

-

5% of the final volume with Tween-80.

-

45% of the final volume with saline.[4]

-

-

For example, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[4]

-

This solution should be prepared fresh on the day of the experiment.[4]

Preparation of a Working Solution for In Vivo Administration (Oil-Based Formulation)

This protocol outlines the preparation of a solution using corn oil as the vehicle.

Materials:

-

This compound stock solution in DMSO (e.g., 50 mg/mL)

-

Corn oil, sterile

-

Sterile tubes

Procedure:

-

Start with a pre-made stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add the solvents in the following order, mixing well after each addition:

-

10% of the final volume from the DMSO stock solution.

-

90% of the final volume with corn oil.[4]

-

-

For instance, to prepare 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[4]

-

This solution should be prepared fresh for daily use.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Caption: Workflow for the preparation of this compound solutions.

References

Application Notes: Utilizing TG(12:0/12:0/14:0) as an Internal Standard for Mass Spectrometry-Based Lipidomics

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) has emerged as a powerful tool for the detailed analysis of complex lipidomes. The use of internal standards is a critical component of quantitative MS-based lipidomics, correcting for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the use of trilaurin-myristin, TG(12:0/12:0/14:0), as an internal standard in mass spectrometry.

TG(12:0/12:0/14:0) is a mixed-acid triglyceride containing two lauric acid (12:0) moieties and one myristic acid (14:0) moiety. Its unique and well-defined structure, which is not typically abundant in most biological samples, makes it an excellent candidate for an internal standard. By adding a known amount of TG(12:0/12:0/14:0) to a sample at the beginning of the workflow, variations introduced during sample handling and analysis can be normalized, leading to more accurate and reliable quantification of endogenous triglycerides and other lipid classes.

Physicochemical Properties of TG(12:0/12:0/14:0)

| Property | Value |

| Molecular Formula | C41H78O6 |

| Monoisotopic Mass | 666.5798 g/mol |

| Family | Triradylglycerols |

| Fatty Acid Composition | Dodecanoyl (12:0), Dodecanoyl (12:0), Tetradecanoyl (14:0) |

Applications

The use of TG(12:0/12:0/14:0) as an internal standard is applicable to a wide range of research areas, including:

-

Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.

-

Clinical Research: Investigating the role of lipids in diseases such as metabolic syndrome, atherosclerosis, and cancer.

-

Nutritional Science: Evaluating the effects of diet on the lipid profile of various tissues and biofluids.

-

Biomarker Discovery: Identifying lipid-based biomarkers for disease diagnosis and prognosis.

Experimental Workflow

The general workflow for utilizing TG(12:0/12:0/14:0) as an internal standard in a lipidomics experiment is depicted below. This workflow outlines the key steps from sample preparation to data analysis.

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

Protocols

Preparation of Internal Standard Stock Solution

-

Accurately weigh a known amount of high-purity TG(12:0/12:0/14:0).

-

Dissolve the standard in an appropriate organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.

-

Store the stock solution in an amber glass vial at -20°C to prevent degradation.

-

Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample will depend on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.

-

To a 2 mL glass tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).

-

Add a known amount of the TG(12:0/12:0/14:0) internal standard working solution to the sample. The amount should be chosen to yield a signal intensity comparable to the endogenous lipids of interest.

-